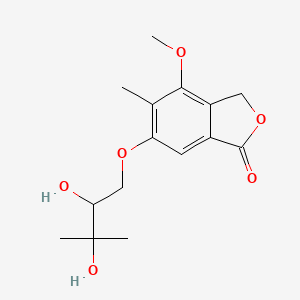![molecular formula C14H12ClN3O2 B2464167 (5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448123-84-9](/img/structure/B2464167.png)
(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and its ability to interact with specific biochemical pathways in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization:
- The compound has been synthesized and characterized spectroscopically, confirming its structure through techniques like X-ray diffraction (XRD), showcasing its potential in material science and chemical synthesis (Lakshminarayana et al., 2009).
Biological and Medicinal Chemistry:
- It has been involved in the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease, indicating its use in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
- Certain derivatives have shown interesting antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Chaudhari, 2012).
- Novel compounds synthesized from this chemical have displayed significant anti-inflammatory activities, indicating its usefulness in creating anti-inflammatory medications (Mohamed et al., 2013).
Material Science and Crystallography:
- The molecular and crystal structure analysis of derivatives reveals insights into molecular conformations and stability, aiding in the understanding of material properties (Akkurt et al., 2003).
Chemical Synthesis and Methodology:
- Involved in the development of novel synthesis methods and molecular docking studies, contributing to the field of synthetic chemistry and drug design (Malathi & Chary, 2019).
Eigenschaften
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-13-3-2-10(15)4-11(13)14(19)18-6-9-5-16-8-17-12(9)7-18/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAFXOGZIBXLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
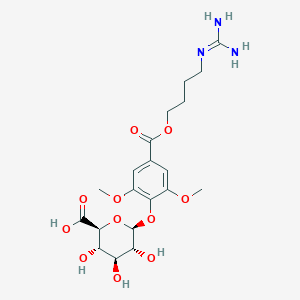

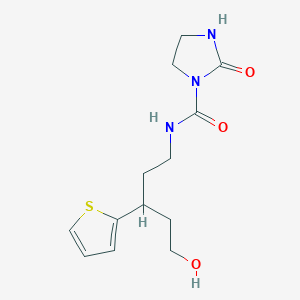
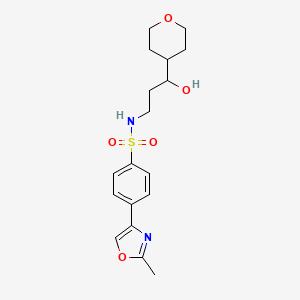

![2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2464092.png)
![2-Oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B2464093.png)
![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2464095.png)

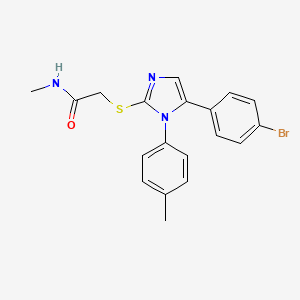
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2464100.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)
